Cas no 1804175-76-5 (6-Bromomethyl-4-fluoro-1H-benzimidazole)

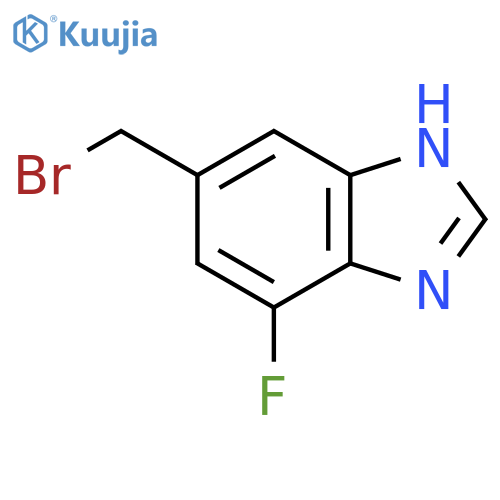

1804175-76-5 structure

商品名:6-Bromomethyl-4-fluoro-1H-benzimidazole

CAS番号:1804175-76-5

MF:C8H6BrFN2

メガワット:229.049044132233

CID:4825781

6-Bromomethyl-4-fluoro-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 6-Bromomethyl-4-fluoro-1H-benzimidazole

-

- インチ: 1S/C8H6BrFN2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,4H,3H2,(H,11,12)

- InChIKey: KGQNYYLTPOGACE-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C2=C(C=1)NC=N2)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 167

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 28.7

6-Bromomethyl-4-fluoro-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061002252-250mg |

6-Bromomethyl-4-fluoro-1H-benzimidazole |

1804175-76-5 | 98% | 250mg |

$719.22 | 2022-04-02 | |

| Alichem | A061002252-500mg |

6-Bromomethyl-4-fluoro-1H-benzimidazole |

1804175-76-5 | 98% | 500mg |

$1,057.05 | 2022-04-02 | |

| Alichem | A061002252-1g |

6-Bromomethyl-4-fluoro-1H-benzimidazole |

1804175-76-5 | 98% | 1g |

$1,812.08 | 2022-04-02 |

6-Bromomethyl-4-fluoro-1H-benzimidazole 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1804175-76-5 (6-Bromomethyl-4-fluoro-1H-benzimidazole) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量